molecular formula C12H8N4O4S B13797045 Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- CAS No. 78140-08-6

Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)-

Cat. No.: B13797045
CAS No.: 78140-08-6
M. Wt: 304.28 g/mol
InChI Key: LWLAPCJDLIQABQ-UHFFFAOYSA-N
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Description

Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- is a synthetic organic compound that belongs to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- typically involves the reaction of p-nitrophenyl isothiocyanate with an appropriate hydantoin derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted hydantoin derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the p-nitrophenyl group and thiazolyl ring allows for specific interactions with target molecules, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)- is unique due to its specific combination of a p-nitrophenyl group and a thiazolyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .

Properties

CAS No.

78140-08-6

Molecular Formula

C12H8N4O4S

Molecular Weight

304.28 g/mol

IUPAC Name

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C12H8N4O4S/c17-10-5-15(11(18)14-10)12-13-9(6-21-12)7-1-3-8(4-2-7)16(19)20/h1-4,6H,5H2,(H,14,17,18)

InChI Key

LWLAPCJDLIQABQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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